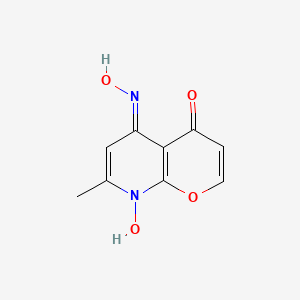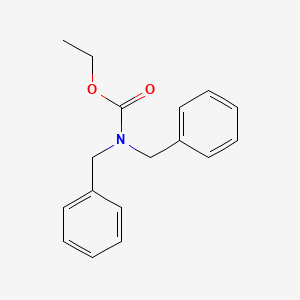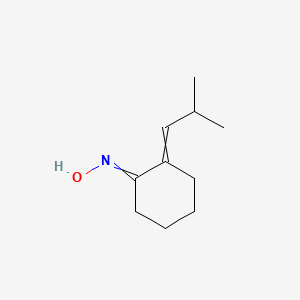![molecular formula C36H55F2N3S2Sn2 B14079005 5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)
5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic photovoltaics. This compound is known for its unique structural properties, which make it an excellent candidate for use in high-efficiency solar cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole typically involves multiple steps. One common method includes the copolymerization of a benzodithiophene-derived electron-rich unit with electron-deficient units such as 5,6-difluoro-2-(2-hexyldecyl)-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole . The reaction conditions often require the use of palladium catalysts and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in commercial organic photovoltaic devices .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it more suitable for specific applications.
Reduction: Reduction reactions can be used to alter the compound’s structure, potentially enhancing its performance in photovoltaic cells.
Substitution: Commonly involves the replacement of functional groups to fine-tune the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include palladium catalysts, halogenating agents, and various solvents such as dichloromethane and N,N-dimethylformamide. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more electron-deficient derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing advanced materials with tailored electronic properties.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic tools.
Industry: Primarily used in the development of high-efficiency organic photovoltaic cells, contributing to the advancement of renewable energy technologies
Mecanismo De Acción
The mechanism by which 5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole exerts its effects involves its interaction with molecular targets and pathways. The compound’s electron-rich and electron-deficient units facilitate efficient charge transfer, which is crucial for its performance in photovoltaic applications. The molecular planarity and noncovalent interactions within the compound enhance its stability and efficiency .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Shares similar structural features but differs in its electronic properties.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another compound used in organic photovoltaics with different side chains and electronic characteristics.
Uniqueness
5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole stands out due to its unique combination of electron-rich and electron-deficient units, which provide a balance of stability and efficiency. Its specific structural features make it particularly suitable for high-performance organic photovoltaic applications .
Propiedades
Fórmula molecular |
C36H55F2N3S2Sn2 |
|---|---|
Peso molecular |
869.4 g/mol |
Nombre IUPAC |
[5-[5,6-difluoro-2-(2-hexyldecyl)-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C30H37F2N3S2.6CH3.2Sn/c1-3-5-7-9-10-12-16-22(15-11-8-6-4-2)21-35-33-29-25(23-17-13-19-36-23)27(31)28(32)26(30(29)34-35)24-18-14-20-37-24;;;;;;;;/h13-14,17-18,22H,3-12,15-16,21H2,1-2H3;6*1H3;; |
Clave InChI |
HSSKGTNJLFIDAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)CN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)[Sn](C)(C)C)F)F)C4=CC=C(S4)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078925.png)

![2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B14078938.png)


![(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14078949.png)

![tert-butyl (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14078958.png)
![4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone](/img/structure/B14078965.png)


![1-[4-(Methanesulfonyl)phenyl]-2-[1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B14078983.png)


